An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)pyridin-2-amine Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)pyridin-2-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-(Aminomethyl)pyridin-2-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. While specific experimental data for this dihydrochloride salt is not extensively available in public literature, this guide synthesizes information from related aminopyridine compounds and establishes detailed, field-proven protocols for its full characterization. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively understand and utilize this compound in their work. We will delve into its chemical identity, and provide robust experimental workflows for determining its solubility, dissociation constants (pKa), melting point, hygroscopicity, and stability profile.
Introduction: The Significance of Aminopyridines in Medicinal Chemistry
Aminopyridines are a class of heterocyclic organic compounds that are integral to the development of a wide array of pharmaceutical agents. Their unique structural features allow them to interact with various biological targets, leading to a broad spectrum of pharmacological activities. 6-(Aminomethyl)pyridin-2-amine, as a diamino-substituted pyridine, presents multiple sites for chemical modification, making it a versatile building block in drug discovery. The dihydrochloride salt form is often utilized to enhance solubility and stability. A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring drug product quality and performance.
Chemical Identity and Structure
6-(Aminomethyl)pyridin-2-amine dihydrochloride is the salt formed from the reaction of 6-(Aminomethyl)pyridin-2-amine with two equivalents of hydrochloric acid. The protonation occurs at the three basic nitrogen centers: the pyridine ring nitrogen, the primary amine at the 2-position, and the primary amine of the aminomethyl group at the 6-position.
Molecular Formula: C₆H₁₁Cl₂N₃
Molecular Weight: 212.08 g/mol
Chemical Structure:
Caption: Chemical structure of 6-(Aminomethyl)pyridin-2-amine Dihydrochloride.
Predicted and Known Physicochemical Properties
Direct experimental data for 6-(Aminomethyl)pyridin-2-amine dihydrochloride is limited. The following table summarizes known properties of the free base and related compounds, which can be used as a starting point for characterization.
| Property | 6-(Aminomethyl)pyridin-2-amine (Free Base) | 2-Amino-6-methylpyridine (Related Compound) | 6-(Aminomethyl)pyridin-2-amine Dihydrochloride (Expected) |
| Molecular Weight | 123.16 g/mol | 108.14 g/mol | 212.08 g/mol |
| Melting Point | Not readily available | 40-44 °C | Expected to be significantly higher than the free base and likely to decompose upon melting. |
| Boiling Point | Not readily available | 208-209 °C | Not applicable (salt) |
| Solubility | Expected to have some aqueous solubility. | "very faint turbidity" in water[1] | Expected to be highly soluble in water due to its ionic nature. Solubility will be pH-dependent. |
| pKa | Not readily available | pKa1: 7.41 (pyridinium ion)[1] | Expected to have three pKa values corresponding to the three protonated amine groups. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the comprehensive characterization of 6-(Aminomethyl)pyridin-2-amine dihydrochloride.
Aqueous Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability. For an ionizable compound like 6-(Aminomethyl)pyridin-2-amine dihydrochloride, solubility is expected to be pH-dependent. The shake-flask method is the gold standard for determining equilibrium solubility.[2][3]
Experimental Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Detailed Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) according to USP standards.
-
Sample Preparation: Add an excess amount of 6-(Aminomethyl)pyridin-2-amine dihydrochloride to vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).[3] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when consecutive measurements are within an acceptable variance.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids. Dilute the filtrate as necessary with the mobile phase of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated, stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the solubility of the compound in mg/mL or mol/L for each pH value.
Determination of Dissociation Constants (pKa)
As a polyprotic base, 6-(Aminomethyl)pyridin-2-amine dihydrochloride will have multiple pKa values corresponding to the deprotonation of the pyridinium ion and the two protonated aminomethyl and amino groups. Potentiometric titration is a precise and widely used method for pKa determination.[4][5]
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a known amount of 6-(Aminomethyl)pyridin-2-amine dihydrochloride and dissolve it in a known volume of high-purity water (carbonate-free). The concentration should be sufficient for accurate pH measurement, typically in the range of 1-10 mM.[5]
-
Titration Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve, which are more accurately found from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V). The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, three pKa values will be determined.
Melting Point Determination
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. For a salt, the melting process may be accompanied by decomposition.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Pack the sample into a capillary tube to a depth of 2-3 mm.[6][7]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C/minute) to accurately determine the melting range.[7]
-
Observation: Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note any signs of decomposition, such as charring or gas evolution.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a pharmaceutical solid, this can impact its physical and chemical stability, flowability, and formulation performance. Gravimetric vapor sorption (GVS) analysis is a common method for characterizing hygroscopicity.[8][9]
Experimental Workflow:
Caption: Workflow for Hygroscopicity Assessment.
Detailed Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the microbalance of a GVS analyzer.[9]
-
Drying: Dry the sample in the instrument at a defined temperature (e.g., 40 °C) under a stream of dry nitrogen (0% RH) until a constant weight is obtained.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program at a constant temperature (e.g., 25 °C). This typically involves a stepwise increase in relative humidity (RH) from 0% to 90% in 10% increments, followed by a stepwise decrease back to 0% RH.
-
Data Collection: The instrument records the weight change of the sample at each RH step. Equilibrium is considered reached when the rate of weight change over time falls below a specified threshold.
-
Data Analysis: Plot the percentage weight change against RH to generate a sorption-desorption isotherm. The hygroscopicity can be classified based on the moisture uptake at a specific RH (e.g., 80% RH) according to pharmacopeial classifications.
Stability and Forced Degradation Studies
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and elucidate degradation pathways. These studies are crucial for developing stability-indicating analytical methods.[10][11][12]
Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol:
-
Stress Conditions:
-
Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) solutions. Store at elevated temperatures (e.g., 60 °C).[12]
-
Oxidation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.[12]
-
Thermal: Store the solid compound in an oven at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed, attempt to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for purity determination and the analysis of stability samples. A reverse-phase method is typically suitable for aminopyridine compounds.
Starting Method Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
Method development and validation should be performed according to ICH guidelines.[13]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and confirmation. For a hygroscopic sample, it is crucial to use a dry deuterated solvent and prepare the sample in a controlled environment (e.g., a glove box) to minimize water contamination.[14][15][16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule. The spectrum of the dihydrochloride salt will show characteristic peaks for N-H stretching of the ammonium and pyridinium groups, as well as C-N and C=C stretching vibrations of the pyridine ring.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 6-(Aminomethyl)pyridin-2-amine dihydrochloride. While direct experimental data for this specific salt is not abundant, the provided protocols, based on established scientific principles and regulatory guidelines, offer a robust approach to its full evaluation. A thorough characterization as outlined in this guide is essential for the successful development of safe, effective, and stable pharmaceutical products utilizing this important chemical intermediate.
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